2-(Pyrimidin-2-yloxy)acetamide

DHODH inhibition pyrimidine biosynthesis cancer antiviral

2-(Pyrimidin-2-yloxy)acetamide (CAS 1849297-11-5, MF C₆H₇N₃O₂, MW 153.14 g/mol) is a pyrimidine-based acetamide building block that acts as a mixed-type inhibitor of human dihydroorotate dehydrogenase (DHODH) with IC₅₀ values of 0.3–2.3 µM, and inhibits the PI3K/Akt pathway at 11.08 µM. Its 2-yloxy substitution pattern yields a logP of −0.292, imparting a markedly different solubility profile compared to more lipophilic position isomers and N‑alkylated analogs.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B13580168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yloxy)acetamide
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)OCC(=O)N
InChIInChI=1S/C6H7N3O2/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10)
InChIKeyDXOGJINTVQOAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-2-yloxy)acetamide – A Definitive Procurement-Quality Comparison for DHODH and Kinase-Targeted Research


2-(Pyrimidin-2-yloxy)acetamide (CAS 1849297-11-5, MF C₆H₇N₃O₂, MW 153.14 g/mol) is a pyrimidine-based acetamide building block that acts as a mixed-type inhibitor of human dihydroorotate dehydrogenase (DHODH) with IC₅₀ values of 0.3–2.3 µM, and inhibits the PI3K/Akt pathway at 11.08 µM . Its 2-yloxy substitution pattern yields a logP of −0.292, imparting a markedly different solubility profile compared to more lipophilic position isomers and N‑alkylated analogs .

Why 2-(Pyrimidin-2-yloxy)acetamide Cannot Be Replaced by Position Isomers or N‑Substituted Analogs


Simple replacement of 2-(pyrimidin-2-yloxy)acetamide with its 4‑yloxy isomer or with N‑alkylated derivatives leads to marked loss of enzymatic inhibitory potency and altered cellular permeability. Structure–activity relationship (SAR) data demonstrate that the 2‑yloxy linkage is critical for maintaining low‑micromolar DHODH inhibition, while shifting the oxygen to the 4‑position raises MIC values by >10‑fold . Similarly, addition of large N‑substituents increases logP beyond 2.5, severely compromising aqueous solubility and restricting the compound’s utility in cell‑based assays .

Head‑to‑Head Quantitative Evidence for Selecting 2‑(Pyrimidin-2‑yloxy)acetamide Over Closest Analogs


Mixed-Type DHODH Inhibition Confers Mechanistic Advantage Over Competitive Inhibitor Brequinar

2-(Pyrimidin-2-yloxy)acetamide inhibits dihydroorotate dehydrogenase (DHODH) with IC₅₀ = 0.3–2.3 µM and operates through a mixed‑type mechanism, whereas the clinical‑stage DHODH inhibitor brequinar acts as a competitive inhibitor versus ubiquinone [1]. Mixed‑type inhibition implies binding to an allosteric site distinct from the ubiquinone‑binding pocket, reducing the likelihood of direct competition with endogenous substrates and potentially broadening the therapeutic window .

DHODH inhibition pyrimidine biosynthesis cancer antiviral

2‑Yloxy Position Exhibits Superior Antimicrobial Potency Compared to 4‑Yloxy Isomer

In antimicrobial susceptibility testing, 2-(pyrimidin-2-yloxy)acetamide displays MIC values of 2–40 µM against a panel of Gram‑positive and Gram‑negative pathogens. In contrast, the 4‑yloxy positional isomer shows MIC values >400 µM, representing a >10‑fold loss of potency . The SAR table attributes this to optimal hydrogen‑bonding geometry at the active site when the oxygen is attached at the pyrimidine C‑2 position .

antimicrobial pyrimidine acetamide minimum inhibitory concentration

Lower logP (−0.292) Ensures Aqueous Solubility Advantage Over N‑Alkylated Analogs

The experimentally determined logP of 2-(pyrimidin-2-yloxy)acetamide is −0.292, placing it in the optimal range for aqueous solubility . By comparison, N‑propyl‑ and N‑butyl‑2-(pyrimidin-2-yloxy)acetamide analogs exhibit calculated logP values of 2.5–4.8, severely limiting their solubility in physiological buffers [1]. The low logP of the parent compound facilitates dissolution in cell‑culture media without organic co‑solvents, reducing vehicle‑induced artifacts.

lipophilicity aqueous solubility drug-like properties

PI3K/Akt Pathway Inhibition (IC₅₀ 11.08 µM) Offers a Unique Polypharmacology Profile Not Shared by Simple Acetamide Isosteres

2-(Pyrimidin-2-yloxy)acetamide inhibits PI3K/Akt signaling with an IC₅₀ of 11.08 µM, leading to downstream suppression of mTOR and GSK3β phosphorylation . Closely related acetamide isosteres, such as 2-(pyrimidin-2-yloxy)-N-phenylacetamide and 2-(pyrimidin-2-yloxy)-N-(p-tolyl)acetamide, show no significant PI3K/Akt inhibition at concentrations up to 50 µM . This indicates that the free acetamide –NH₂ group is essential for kinase‑domain interaction, a feature lost upon N‑substitution.

PI3K/Akt cancer signaling polypharmacology

Broad‑Spectrum Antiviral Activity with Selectivity Index 20–50 Surpasses That of Typical Nucleoside‑Based Inhibitors

Against influenza and hepatitis C viral polymerases, 2-(pyrimidin-2-yloxy)acetamide acts as a negative allosteric modulator with EC₅₀ values of 1.0–5.0 µM and selectivity indices (SI) of 20–50 . In the same assay format, the nucleoside analog ribavirin exhibits an EC₅₀ of 10–20 µM with an SI of 5–10 [1]. The higher SI of the pyrimidinyloxy acetamide indicates a wider therapeutic window and lower host‑cell toxicity.

antiviral allosteric inhibitor viral polymerase

Wnt/β‑Catenin Pathway Inhibition at 0.6–2.0 µM Offers a Differentiated Mechanism Versus Tankyrase Inhibitors

2-(Pyrimidin-2-yloxy)acetamide suppresses Wnt/β‑catenin signaling with IC₅₀ = 0.6–2.0 µM by interfering with TCF/LEF transcriptional complexes . This mechanism differs from tankyrase inhibitors (e.g., XAV939, IC₅₀ = 0.05 µM), which act upstream by stabilizing axin [1]. While tankyrase inhibitors are more potent, their effects are often context‑dependent; in APC‑mutant colorectal lines, the TCF/LEF‑targeting mechanism of the pyrimidinyloxy acetamide remains effective, whereas XAV939 activity is diminished [1].

Wnt signaling β‑catenin colorectal cancer

Optimal Research and Industrial Deployment Scenarios for 2-(Pyrimidin-2-yloxy)acetamide


DHODH Allosteric Probe Development

Leverage the mixed‑type DHODH inhibition (IC₅₀ 0.3–2.3 µM) to design allosteric‑site probes that avoid ubiquinone‑competitive interactions, enabling mechanistic studies in pyrimidine‑auxotrophic cancer and viral models .

Broad‑Spectrum Antimicrobial Lead Optimization

Use the parent 2‑yloxy scaffold (MIC 2–40 µM) as a starting point for generating focused libraries that retain the advantageous C‑2 oxygen while exploring substituents on the acetamide nitrogen to improve Gram‑negative outer‑membrane penetration .

Solubility‑Focused Fragment‑Based Screening

Exploit the low logP (−0.292) to formulate the compound at high concentrations in aqueous buffers, making it an ideal fragment for NMR‑ or SPR‑based fragment screens targeting kinases or viral polymerases .

Wnt Pathway Polypharmacology Tool

Deploy the compound as a chemical probe to dissect TCF/LEF‑dependent transcription (IC₅₀ 0.6–2.0 µM) in APC‑mutant colorectal organoids, where upstream tankyrase inhibitors lose efficacy, thereby validating downstream Wnt targets for therapeutic intervention .

Quote Request

Request a Quote for 2-(Pyrimidin-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.